molecular formula C16H20ClNO4 B5826723 Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate

Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate

Cat. No.: B5826723
M. Wt: 325.79 g/mol
InChI Key: RKZOCMJHAQTDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a piperidine ring, a chlorophenoxy group, and an ester functional group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the Chlorophenoxy Acetyl Intermediate: The initial step involves the reaction of 2-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chlorophenoxy)acetyl chloride.

    Acylation of Piperidine: The 2-(2-chlorophenoxy)acetyl chloride is then reacted with piperidine in the presence of a base like sodium carbonate to form 1-[2-(2-chlorophenoxy)acetyl]piperidine.

    Esterification: The final step involves the esterification of 1-[2-(2-chlorophenoxy)acetyl]piperidine with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine-based structures.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate: Similar structure but with a different position of the chlorine atom on the phenoxy group.

    Ethyl 1-[2-(2-bromophenoxy)acetyl]piperidine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 1-[2-(2-fluorophenoxy)acetyl]piperidine-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate is unique due to the specific positioning of the chlorine atom on the phenoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-2-21-16(20)12-7-9-18(10-8-12)15(19)11-22-14-6-4-3-5-13(14)17/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZOCMJHAQTDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.